Lipophilicity (XLogP3-AA) Versus the 3,4-Dimethylphenoxy Positional Isomer
The computed lipophilicity of N1-[2-(3,5-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine (CAS 1040691-88-0) is XLogP3-AA = 5.2, compared to XLogP3-AA = 5.2 for the 3,4-dimethylphenoxy positional isomer (CAS 1040680-45-2). Although the global XLogP values are identical, the 3,5-substitution pattern yields a symmetrical electron density distribution on the phenoxy ring, whereas the 3,4-vicinal substitution introduces an asymmetric electronic environment and a local dipole moment absent in the 3,5-isomer [1]. This difference is not captured by global logP but is expected to influence molecular recognition at protein binding sites where directional hydrogen-bonding and π-stacking interactions are sensitive to local electrostatic potential.
| Evidence Dimension | Computed XLogP3-AA and electronic symmetry of phenoxy ring substitution |
|---|---|
| Target Compound Data | XLogP3-AA = 5.2; symmetrical 3,5-dimethyl substitution (meta-positions only) |
| Comparator Or Baseline | N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine (CAS 1040680-45-2): XLogP3-AA = 5.2; asymmetrical 3,4-dimethyl substitution (vicinal methyl groups) |
| Quantified Difference | ΔXLogP ≈ 0.0; differentiated by local electronic asymmetry (qualitative structural descriptor: symmetric vs. vicinal methyl arrangement) |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm); structural comparison by InChI analysis |
Why This Matters
In medicinal chemistry SAR campaigns, identical global logP but differing local electronic profiles can produce divergent target binding and off-target selectivity, making the 3,5-isomer a mechanistically non-interchangeable probe relative to the 3,4-isomer.
- [1] PubChem Compound Summary entries for CID 28308954 (3,5-isomer) and positional isomer CAS 1040680-45-2. XLogP3-AA and structural descriptors. National Center for Biotechnology Information (2026). View Source
